molecular formula C17H29BrOSi B14280037 [3-(2-Bromophenyl)propoxy](2,3-dimethylbutan-2-yl)dimethylsilane CAS No. 133027-56-2

[3-(2-Bromophenyl)propoxy](2,3-dimethylbutan-2-yl)dimethylsilane

Cat. No.: B14280037
CAS No.: 133027-56-2
M. Wt: 357.4 g/mol
InChI Key: OMBQNJANHFOSQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromophenyl)propoxydimethylsilane is a chemical compound with the molecular formula C17H29BrOSi and a molecular weight of 357.401 g/mol . This compound is known for its unique structure, which includes a bromophenyl group and a dimethylbutan-2-yl group connected via a propoxy linker to a dimethylsilane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)propoxydimethylsilane typically involves the reaction of 2-bromophenol with 3-chloropropyl(dimethyl)silane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)propoxydimethylsilane can undergo various types of chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The bromine atom can be reduced to form a phenylpropoxy derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea in polar aprotic solvents.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Phenylpropoxy derivatives.

    Substitution: Various substituted phenylpropoxy derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Bromophenyl)propoxydimethylsilane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)propoxydimethylsilane is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The bromophenyl group may play a role in binding to specific sites on target molecules, while the propoxy and dimethylsilane groups may influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)propoxydimethylsilane: Similar structure but with a chlorine atom instead of bromine.

    3-(2-Fluorophenyl)propoxydimethylsilane: Similar structure but with a fluorine atom instead of bromine.

    3-(2-Iodophenyl)propoxydimethylsilane: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The uniqueness of 3-(2-Bromophenyl)propoxydimethylsilane lies in its bromophenyl group, which can participate in specific chemical reactions that are not possible with other halogenated analogs. This makes it a valuable compound for research and industrial applications where bromine’s reactivity is desired.

Properties

CAS No.

133027-56-2

Molecular Formula

C17H29BrOSi

Molecular Weight

357.4 g/mol

IUPAC Name

3-(2-bromophenyl)propoxy-(2,3-dimethylbutan-2-yl)-dimethylsilane

InChI

InChI=1S/C17H29BrOSi/c1-14(2)17(3,4)20(5,6)19-13-9-11-15-10-7-8-12-16(15)18/h7-8,10,12,14H,9,11,13H2,1-6H3

InChI Key

OMBQNJANHFOSQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C)[Si](C)(C)OCCCC1=CC=CC=C1Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.